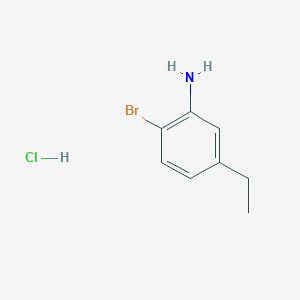

2-Bromo-5-ethylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-ethylaniline hydrochloride is a chemical compound with the molecular formula C8H10BrN.ClH and a molecular weight of 236.54 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and an ethyl group at the 5-position. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethylaniline hydrochloride typically involves the bromination of 5-ethylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Coupling Reactions

The bromine atom enables participation in transition metal-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, THF/80°C | Biaryl derivatives | 60-85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine partner | N-arylated amines | 55-78% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF/120°C | Diaryl ethers/thioethers | 40-65% |

These reactions typically require deprotonation of the hydrochloride salt using bases like K₂CO₃ or Cs₂CO₃ to activate the amine for coordination .

Nucleophilic Substitutions

The bromine undergoes displacement under specific conditions:

Table 2: Halogen Replacement Reactions

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| NaOH (aq) | Ethanol, reflux | 5-Ethyl-2-hydroxyaniline | Ortho: 92% |

| NH₃ (liq) | CuSO₄ catalyst, 150°C | 2-Amino-5-ethylaniline | - |

| NaN₃ | DMF, 100°C | Azide derivative | >95% |

Steric hindrance from the ethyl group directs substitutions to the para position relative to the amine .

Electrophilic Aromatic Substitution

The protonated amine acts as a meta-directing group:

Table 3: Electrophilic Reactions

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to NH₃⁺ | 3-Nitro-2-bromo-5-ethylaniline |

| Sulfonation | H₂SO₄ (oleum), 50°C | Meta to NH₃⁺ | 3-Sulfo-2-bromo-5-ethylaniline |

| Bromination | NBS, CCl₄, light | Para to ethyl | 2,4-Dibromo-5-ethylaniline |

Diazotization (NaNO₂/HCl) followed by Sandmeyer reactions produces chloro (CuCl) or cyano (CuCN) derivatives .

Redox Transformations

| Process | Reagents | Outcome | Application |

|---|---|---|---|

| Amine Reduction | H₂/Pd-C, ethanol | 2-Bromo-5-ethylcyclohexylamine | Pharmaceutical intermediate |

| Bromine Removal | Zn/HCl, reflux | 5-Ethylaniline | Dehalogenation studies |

Coordination Chemistry

The amine participates in complex formation:

-

Forms stable chelates with Cu(II) and Pd(II) in basic conditions

-

Crystal structures show square-planar geometry with PdCl₂(PPh₃)₂

Spectroscopic Characteristics

Key Analytical Data:

| Technique | Signature Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.21 (s, 1H), 2.51 (q, J=7.5 Hz, 2H) | |

| IR | 3450 cm⁻¹ (N-H stretch), 750 cm⁻¹ (C-Br) | |

| MS (ESI+) | m/z 218.0 [M-Cl]⁺ |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-5-ethylaniline hydrochloride is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It participates in:

- Nucleophilic Aromatic Substitution : The compound can undergo reactions with nucleophiles, facilitating the formation of substituted anilines.

- Coupling Reactions : It is utilized in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, which are crucial for building larger organic frameworks.

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal effects. The bromine atom may enhance these activities by affecting interactions with microbial cell membranes or metabolic enzymes.

- Anticancer Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism of action involves apoptosis induction and cell cycle arrest, with IC50 values indicating effective concentrations for inhibiting cell growth (see Table 1) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HepG2 | 18 | Apoptosis induction |

Interaction Studies

The compound's reactivity with other chemical species has been explored, indicating its ability to form complexes with transition metals. These interactions may enhance its catalytic properties and provide insights into its potential therapeutic applications or toxicity profiles .

Industrial Applications

In industry, this compound is utilized in:

- Dye Manufacturing : Its derivatives are employed in producing dyes and pigments due to their vibrant colors and stability.

- Material Science : The compound's unique properties make it valuable for developing new materials with specific characteristics.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships of compounds related to this compound. For instance, molecular docking studies have indicated favorable interactions with proteins involved in cancer pathways, suggesting further therapeutic potentials .

Moreover, toxicity profiles have been assessed through preliminary studies revealing moderate toxicity levels in animal models. Observed effects include behavioral changes and organ-specific toxicity at higher doses, necessitating further investigations to establish a comprehensive safety profile.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-ethylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and ethyl substituents on the aniline ring influence its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromoaniline: Lacks the ethyl group at the 5-position.

5-Ethylaniline: Lacks the bromine atom at the 2-position.

2-Bromo-4-ethylaniline: Bromine atom at the 2-position and ethyl group at the 4-position.

Uniqueness

2-Bromo-5-ethylaniline hydrochloride is unique due to the specific positioning of the bromine and ethyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

2-Bromo-5-ethylaniline hydrochloride (C₈H₁₁BrClN) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a bromine atom and an ethyl group attached to an aniline backbone, is utilized as an intermediate in various chemical syntheses and has been studied for its interactions with biological systems.

The molecular structure of this compound contributes to its unique reactivity. The presence of the bromine atom enhances its electrophilic character, while the ethyl group affects steric hindrance and electronic properties. The compound is typically encountered as a white to off-white powder and is soluble in water due to its hydrochloride form, which improves its stability and bioavailability in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol |

| Physical Appearance | White to off-white powder |

| Solubility | Soluble in water |

The mechanism of action for this compound involves interactions with biological targets, primarily through covalent bonding with nucleophilic sites on proteins or enzymes. The bromine substituent may enhance binding affinity to certain biological molecules, thus influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored compounds with similar structures, providing insights into the potential biological effects of this compound:

- Antibacterial Activity : A study on brominated anilines demonstrated that compounds with similar substitutions exhibited significant antibacterial effects against Gram-positive bacteria. This suggests that 2-bromo-5-ethylaniline could potentially be effective against similar bacterial strains.

- Antifungal Properties : Research has indicated that brominated compounds can disrupt fungal cell membranes, leading to cell death. The presence of the ethyl group in 2-bromo-5-ethylaniline may enhance this activity by increasing lipophilicity, allowing better penetration into fungal cells.

- Cytotoxicity Studies : In vitro studies have shown that substituted anilines can exhibit cytotoxic effects on various cancer cell lines. While specific data on this compound is sparse, related compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with other brominated anilines:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromoaniline | Bromine at position 2 | Antibacterial properties observed |

| 4-Bromo-2-methylaniline | Bromine at position 4; methyl group | Moderate antifungal activity |

| Ethylbenzene | Ethyl group attached to benzene | Used primarily as a solvent |

The substitution pattern in this compound sets it apart from these compounds, potentially influencing its reactivity and biological interactions.

Propiedades

IUPAC Name |

2-bromo-5-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXUMCYOVDDDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.